4-Amino-3-nitrobenzamide
Overview
Description
4-Amino-3-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3. It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzamide typically involves the nitration of 4-aminobenzamide. The process begins with the nitration of 4-aminobenzoic acid to produce 4-amino-3-nitrobenzoic acid. This intermediate is then converted to this compound through an amide formation reaction. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent amide formation .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic irradiation and the use of solid acid catalysts have been reported to improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Reduction: 4-Amino-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted benzamides can be formed.
Scientific Research Applications
4-Amino-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 4-Amino-3-nitrobenzoic acid
- 4-Methylamino-3-nitrobenzoic acid
- 4-Chloro-3-nitrobenzamide
Comparison: 4-Amino-3-nitrobenzamide is unique due to the presence of both an amino and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,8H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKLDLKLEXDSJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60477870 | |
Record name | 4-AMINO-3-NITROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41263-65-4 | |
Record name | 4-AMINO-3-NITROBENZAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60477870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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